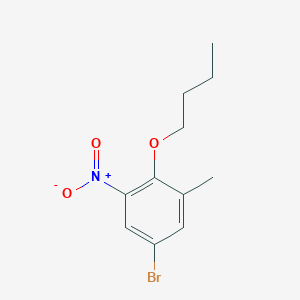
4-acetyl-N-methylpiperazine-2-carboxamide hydrochloride
Overview
Description
4-Acetyl-N-methylpiperazine-2-carboxamide hydrochloride is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-methylpiperazine-2-carboxamide hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, or the ring opening of aziridines under the action of N-nucleophiles . These methods provide a regioselective and mild approach to preparing six-membered N-heterocycles with an aromatic substituent and an off-cycle double bond .
Industrial Production Methods
Industrial production of piperazine derivatives, including this compound, often involves high-pressure and high-temperature reactions. For example, reacting diethanolamine with methylamine at 250 bar and 200°C can produce N-methylpiperazine, a precursor to the target compound .
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-N-methylpiperazine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in various substituted piperazine derivatives.
Scientific Research Applications
4-Acetyl-N-methylpiperazine-2-carboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the preparation of complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds and pharmaceuticals.
Industry: It is used in the production of polymers, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-acetyl-N-methylpiperazine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. As a piperazine derivative, it can act as a ligand for various receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
N-Methylpiperazine: A common building block in organic synthesis and pharmaceuticals.
Piperidine Derivatives: These compounds are widely used in drug design and have significant pharmacological activity.
N-Benzoylated Piperazines: These compounds exhibit unique conformational behavior and are used in various chemical and biological applications.
Uniqueness
4-Acetyl-N-methylpiperazine-2-carboxamide hydrochloride is unique due to its specific structure, which allows for diverse chemical reactions and applications. Its acetyl and carboxamide groups provide additional functionalization options, making it a versatile compound in research and industry.
Properties
IUPAC Name |
4-acetyl-N-methylpiperazine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2.ClH/c1-6(12)11-4-3-10-7(5-11)8(13)9-2;/h7,10H,3-5H2,1-2H3,(H,9,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVDCUGNFKKVGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCNC(C1)C(=O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-((2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-yl)oxy)acetic acid](/img/structure/B1374766.png)

![tert-Butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B1374769.png)







